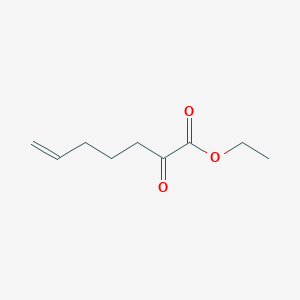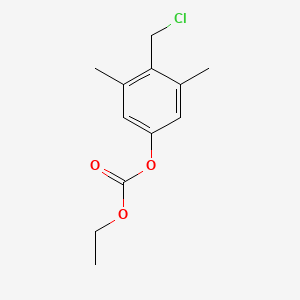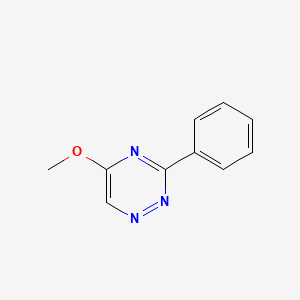
Urea, N,N-dichloro-N',N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N-dichloro-N’,N’-dimethyl- is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two chlorine atoms and two methyl groups attached to the nitrogen atoms of the urea molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including Urea, N,N-dichloro-N’,N’-dimethyl-, can be achieved through various methods. One common approach involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, leading to the formation of N-substituted ureas . Another method includes the reaction of isocyanates with amines, which can be performed in water to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene or its substitutes, such as S,S-dimethyl dithiocarbonate, to generate the desired isocyanates or carbamoyl chlorides, which then react with amines to form the urea derivatives . These methods are scalable and can be performed under mild conditions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-dichloro-N’,N’-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of Urea, N,N-dichloro-N’,N’-dimethyl- include phenyliodine diacetate, ammonia, and various amines . These reactions are typically carried out under mild conditions, often in aqueous media to enhance selectivity and yield .
Major Products Formed
The major products formed from the reactions of Urea, N,N-dichloro-N’,N’-dimethyl- depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various N-substituted ureas, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Urea, N,N-dichloro-N’,N’-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various urea derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N,N-dichloro-N’,N’-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with various substrates. The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Urea, N,N-dimethyl-: A similar compound with two methyl groups attached to the nitrogen atoms, but without the chlorine atoms.
Diuron: A urea derivative with a dichlorophenyl group, used as a herbicide.
Uniqueness
Urea, N,N-dichloro-N’,N’-dimethyl- is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity compared to other urea derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
56751-23-6 |
|---|---|
Molecular Formula |
C3H6Cl2N2O |
Molecular Weight |
157.00 g/mol |
IUPAC Name |
1,1-dichloro-3,3-dimethylurea |
InChI |
InChI=1S/C3H6Cl2N2O/c1-6(2)3(8)7(4)5/h1-2H3 |
InChI Key |
RSRRIQLNAWPWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
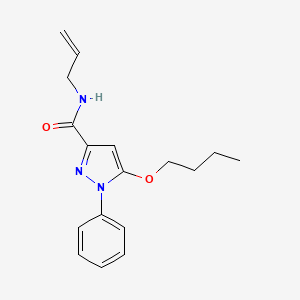

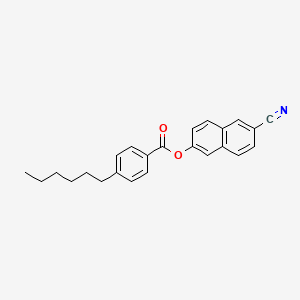




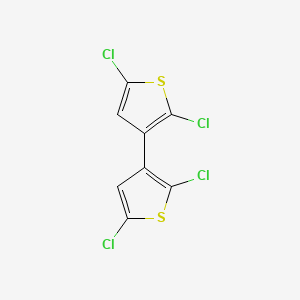
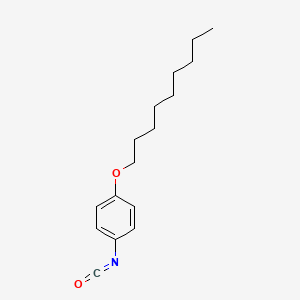
![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
